2-Methylpyrimidine-5-carbaldehyde

Descripción

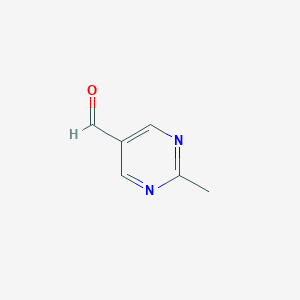

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-7-2-6(4-9)3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBONYUNKRDIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390282 | |

| Record name | 2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-33-2 | |

| Record name | 2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methylpyrimidine 5 Carbaldehyde

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Nucleus

The de novo synthesis of pyrimidine nucleotides is a fundamental biochemical pathway that constructs the pyrimidine ring from simple precursors. pixorize.commicrobenotes.com In a laboratory setting, similar principles of building the heterocyclic core from acyclic components are applied. This process involves the condensation of various fragments to form the foundational pyrimidine structure, which can then be further modified.

Condensation Reactions in Pyrimidine Ring Formation

The construction of a pyrimidine ring is most commonly achieved through the condensation of a compound containing an N-C-N fragment (like amidines, urea, or guanidine) with a three-carbon unit that has electrophilic centers at the 1 and 3 positions. bu.edu.eg This general strategy is the cornerstone of pyrimidine synthesis. The pyrimidine ring is typically assembled first from precursors such as bicarbonate, aspartate, and glutamine, and then attached to a ribose 5-phosphate in biological systems. davuniversity.org

The synthesis process often begins with the formation of carbamoyl phosphate, which then reacts with aspartate to yield N-carbamoylaspartate. davuniversity.org The pyrimidine ring is subsequently closed through a dehydration reaction catalyzed by dihydroorotase, forming L-dihydroorotate. microbenotes.comdavuniversity.org This foundational ring can then undergo further chemical transformations to yield a variety of substituted pyrimidines.

Precursor Selection and Optimization for 2-Methylpyrimidine-5-carbaldehyde Synthesis

The selection of an appropriate starting material is critical for the efficient synthesis of the target molecule. The chosen precursor must not only contain the pre-formed pyrimidine nucleus but also possess functional groups that can be readily converted to the desired aldehyde at the C5 position.

4-amino-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative that contains the necessary 2-methyl group and a nitrile group at the 5-position. sigmaaldrich.comnih.gov The nitrile group (C≡N) is a versatile functional group that can, in principle, be converted to an aldehyde (-CHO) through reductive methods. This makes it a plausible precursor for the synthesis of this compound.

A well-documented and crucial intermediate in pyrimidine chemistry is 2-Methylpyrimidine-4,6-diol. mdpi.comchemspider.com This compound serves as a direct precursor to a formylated derivative through the introduction of an aldehyde group at the 5-position. The synthesis of the precursor itself, 4,6-dihydroxy-2-methylpyrimidine (the keto-enol tautomer of 2-methylpyrimidine-4,6-diol), is often achieved through the condensation of acetamidinium chloride with dimethyl malonate or diethyl malonate in the presence of a base like sodium methoxide. researchgate.netgoogle.comtsijournals.com Research has focused on optimizing this condensation reaction by adjusting parameters such as base concentration, reaction time, and molar ratios of reactants to maximize the yield, with reported yields as high as 88.5%. researchgate.net

Once obtained, 2-methylpyrimidine-4,6-diol can be directly formylated to produce 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359). mdpi.com This transformation is a key step that installs the required aldehyde functionality onto the pyrimidine ring.

Directed Formylation Strategies

Directed formylation involves the introduction of a formyl (-CHO) group onto an aromatic or heteroaromatic ring at a specific position. For electron-rich systems like pyrimidines, this is a common and effective strategy.

Vilsmeier-Haack Formylation in Pyrimidine Chemistry

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is a halomethyleniminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com This electrophilic reagent then attacks the activated ring system. chemistrysteps.com

This method has been successfully applied to the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde from 2-methylpyrimidine-4,6-diol. mdpi.com In this specific reaction, the Vilsmeier reagent electrophilically attacks the C5 position of the pyrimidine ring, which is activated by the hydroxyl groups at positions 4 and 6. mdpi.com A notable aspect of this reaction is that, unlike in similar substrates, the hydroxyl groups are not substituted by chlorine atoms, leading cleanly to the desired 5-carbaldehyde derivative. mdpi.com Studies have been conducted to optimize the reaction conditions, comparing various solvents such as benzene, o-xylene, 1,2-dichloroethane, and DMF, with DMF being identified as the optimal solvent, resulting in a higher yield and shorter reaction time. mdpi.com

| Solvent | Reaction Time (hours) | Observations |

|---|---|---|

| Benzene | 6 | Successful formation of product. mdpi.com |

| o-Xylene | - | Considered in comparative analysis. mdpi.com |

| 1,2-Dichloroethane | - | Considered in comparative analysis. mdpi.com |

| N,N-Dimethylformamide (DMF) | Shorter | Higher practical yield compared to other solvents. mdpi.com |

| Compound Name | Molecular Formula | Role |

|---|---|---|

| This compound | C₆H₆N₂O | Target Molecule cymitquimica.com |

| 4-amino-2-methylpyrimidine-5-carbonitrile | C₆H₆N₄ | Potential Precursor sigmaaldrich.com |

| 2-Methylpyrimidine-4,6-diol | C₅H₆N₂O₂ | Precursor mdpi.com |

| 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | C₆H₆N₂O₃ | Synthesized Intermediate mdpi.com |

| N,N-dimethylformamide (DMF) | C₃H₇NO | Reagent/Solvent mdpi.com |

| Phosphorus oxychloride (POCl₃) | POCl₃ | Reagent ijpcbs.com |

| Acetamidinium chloride | C₂H₇ClN₂ | Reagent for precursor synthesis researchgate.net |

| Dimethyl malonate | C₅H₈O₄ | Reagent for precursor synthesis google.com |

| Diethyl malonate | C₇H₁₂O₄ | Reagent for precursor synthesis researchgate.net |

| Sodium methoxide | CH₃NaO | Reagent for precursor synthesis google.com |

Alternative Formylation Methods for Pyrimidine Derivatives

While the Vilsmeier-Haack reaction is a primary method, other strategies exist for the synthesis of pyrimidine aldehydes. These often involve multi-step sequences or different formylating agents. One such alternative involves the Rosenmund reduction, where a pyrimidine-5-carbonyl chloride could be catalytically hydrogenated over a poisoned palladium catalyst (e.g., Pd/BaSO₄) to yield the corresponding aldehyde. alfa-chemistry.com This method prevents over-reduction to the alcohol. alfa-chemistry.com Another approach could involve the oxidation of a corresponding hydroxymethylpyrimidine, though this falls more under functional group interconversion.

Functional Group Interconversions and Modifications Leading to this compound

An alternative synthetic strategy to direct formylation is the conversion of other functional groups at the C5 position of the 2-methylpyrimidine (B1581581) ring into an aldehyde.

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through multicomponent reactions. kthmcollege.ac.ingrowingscience.comscispace.com These nitrile precursors can then be selectively reduced to form the desired carbaldehyde.

A common method for this transformation is the use of reducing agents such as Diisobutylaluminium hydride (DIBAL-H). researchgate.net This reagent is known for the partial reduction of nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup. Other methods, such as reduction with Raney nickel in formic acid, have also been successfully employed to convert aminopyrimidine-5-carbonitriles into the corresponding aldehydes. researchgate.net

Achieving the desired substitution pattern on the pyrimidine ring is crucial for synthesizing the correct precursor for functional group interconversion. Regioselective functionalization methods allow for the precise introduction of groups at specific positions of the pyrimidine ring.

One powerful technique is the use of directed metalation. Successive regio- and chemoselective magnesiation of pyrimidine derivatives using reagents like TMPMgCl·LiCl allows for functionalization at the C4, C6, and C5 positions. thieme-connect.de Similarly, the use of TMPZnCl·LiCl enables the regioselective zincation of pyrimidines, primarily at the C2 position. nih.gov These metalated intermediates can then be trapped with various electrophiles to introduce a precursor functional group, such as a cyano group (which can be later reduced) or a halogen (for subsequent cross-coupling reactions), at the desired position with high selectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Methylpyrimidine 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. In 2-Methylpyrimidine-5-carbaldehyde, the chemical shifts of the protons are influenced by the electronic effects of the pyrimidine (B1678525) ring and the aldehyde and methyl substituents.

The aldehyde proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, generally between δ 9-10 ppm, due to the strong deshielding effect of the carbonyl group. oregonstate.edu The protons on the pyrimidine ring exhibit distinct chemical shifts. For a related compound, 2-methylpyrimidine (B1581581), the proton at the C4 (or C6) position appears at approximately δ 8.68 ppm, while the proton at the C5 position is found around δ 7.23 ppm. chemicalbook.com The methyl group (CH₃) protons typically resonate as a singlet in the upfield region, around δ 2.5-3.0 ppm. For instance, the methyl protons in 2-methylpyrimidine are observed at δ 2.62 ppm. chemicalbook.com

It is important to note that the exact chemical shifts can be influenced by the solvent used and the presence of other substituents on the pyrimidine ring. ucl.ac.uk

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound An interactive data table will be available in the future.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | 9.0 - 10.0 | Singlet |

| Pyrimidine H-4/H-6 | 8.5 - 9.0 | Singlet/Doublet |

| Pyrimidine H-2 | 8.5 - 9.0 | Singlet/Doublet |

Carbon (¹³C) NMR Characterization of the Pyrimidine Ring and Substituents

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and typically appears in the range of δ 180-200 ppm. The carbons of the pyrimidine ring resonate in the aromatic region, generally between δ 120-170 ppm. The specific chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the substituents. For example, in a similar heterocyclic system, the carbon atoms attached to nitrogen appear at lower field. The methyl carbon, being an sp³ hybridized carbon, is found in the upfield region of the spectrum, typically between δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound An interactive data table will be available in the future.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| Pyrimidine C-2 | 155 - 165 |

| Pyrimidine C-4/C-6 | 150 - 160 |

| Pyrimidine C-5 | 125 - 135 |

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For derivatives of this compound, COSY spectra would show correlations between adjacent protons on the pyrimidine ring or on any substituted side chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the signals of the pyrimidine ring protons to their corresponding carbon atoms. For example, it would show a cross-peak between the methyl protons and the methyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu This technique is particularly powerful for establishing connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the pyrimidine ring. For instance, an HMBC spectrum would show a correlation between the aldehyde proton and the C5 carbon of the pyrimidine ring, as well as the C4 and C6 carbons. researchgate.netyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound and its derivatives. nih.gov In positive ion mode ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion allows for the accurate determination of the molecular weight of the compound. For this compound (C₆H₆N₂O), the expected m/z for the [M+H]⁺ ion would be approximately 123.05. nih.gov This technique is also useful for monitoring reactions and purity of the synthesized compounds. rsc.org

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). gre.ac.uk The analysis of the resulting fragment ions provides valuable structural information. researchgate.netresearchgate.net

The fragmentation of protonated this compound would likely proceed through characteristic pathways. Common fragmentation patterns for such compounds include:

Loss of CO: A neutral loss of 28 Da, corresponding to carbon monoxide from the aldehyde group, is a common fragmentation pathway for aromatic aldehydes.

Loss of HCN: The pyrimidine ring can undergo fragmentation, potentially leading to the loss of hydrogen cyanide (27 Da).

Cleavage of the methyl group: Loss of a methyl radical (15 Da) can also be observed.

By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, which helps to confirm the structure of the parent molecule and its derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, which absorb IR radiation at specific frequencies. For this compound, the key functional groups are the pyrimidine ring, the methyl group, and the aldehyde group. Each of these groups has characteristic absorption bands in the IR spectrum.

The aldehyde group is distinguished by two key stretching vibrations: the C=O stretch and the C-H stretch. The carbonyl (C=O) stretching vibration of an aldehyde typically appears as a strong band in the region of 1740-1720 cm⁻¹. pressbooks.pub The aldehyde C-H bond exhibits two characteristic, and often weak, stretching bands near 2850 cm⁻¹ and 2750 cm⁻¹. pressbooks.pub The presence of both the C=O stretch and these two C-H stretches is a strong indicator of an aldehyde functional group.

The pyrimidine ring, being an aromatic heterocycle, will show characteristic absorptions. Aromatic C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring give rise to several bands in the 1600-1400 cm⁻¹ region. pressbooks.pub The C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern on the ring, appear in the fingerprint region below 1000 cm⁻¹.

The methyl group (-CH₃) attached to the pyrimidine ring will also produce characteristic signals. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected to appear in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ ranges, respectively.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Aldehyde | C=O Stretch | ~1700 | Strong |

| Aromatic (Pyrimidine) | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic (Pyrimidine) | C=C & C=N Stretch | 1600 - 1450 | Medium to Weak |

| Methyl | C-H Stretch (asymmetric) | ~2960 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential laboratory technique for the separation, identification, and purification of components within a mixture. For this compound and its derivatives, various chromatographic methods are employed to monitor reaction progress, assess the purity of the final product, and isolate the compound from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. mercer.edu It operates on the principle of differential partitioning of compounds between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel on a plate) and a liquid mobile phase (the eluent or solvent system). silicycle.com

In the context of synthesizing or modifying this compound, TLC allows a chemist to track the consumption of starting materials and the formation of the product over time. A small spot of the reaction mixture is applied to the baseline of a TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system. mercer.edu As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. silicycle.com Generally, non-polar compounds travel further up the plate (higher Retention Factor, Rf value), while polar compounds interact more strongly with the polar silica gel and travel shorter distances (lower Rf value). silicycle.com

The progress of a reaction is observed by comparing the spots of the reaction mixture at different time points to spots of the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.

The selection of the mobile phase is critical for achieving good separation. libretexts.org A common starting point for many organic compounds is a mixture of ethyl acetate (B1210297) (EtOAc) and hexane. silicycle.com The ratio is adjusted to achieve an optimal Rf value for the product, ideally between 0.2 and 0.4. silicycle.com For nitrogen-containing basic compounds like pyrimidines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (Et3N) (typically 0.1-2.0%), to the eluent to prevent streaking and improve the spot shape. silicycle.com

Table 2: Example TLC Solvent Systems for Pyrimidine Derivatives

| Solvent System | Ratio (v/v) | Application Notes |

|---|---|---|

| Ethyl Acetate / Hexane | 1:1 (adjustable) | Good starting point for many organic compounds. The polarity is adjusted by changing the ratio. libretexts.org |

| Chloroform / Methanol (B129727) | 90:10 | Used for the separation of pyrimidine derivatives like uracil. merckmillipore.com |

| Dichloromethane / Methanol | 95:5 (adjustable) | Suitable for polar compounds. The amount of methanol can be increased for more polar products. silicycle.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis and purification of compounds like this compound. nih.gov These techniques offer high resolution and sensitivity.

Analytical HPLC/UHPLC:

Analytical HPLC is primarily used to assess the purity of a sample. A small amount of the sample is injected into the instrument, where it is passed through a column packed with a stationary phase under high pressure. The components are separated based on their interactions with the stationary and mobile phases and are detected as they exit the column, most commonly by a UV detector. The output is a chromatogram, which shows peaks corresponding to each component. The purity of the sample is determined by the relative area of the peak corresponding to the desired compound compared to the total area of all peaks.

Reversed-phase HPLC is the most common mode used for compounds like this compound. In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. warwick.ac.uk To improve peak shape, especially for basic compounds, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) is often added to the mobile phase. silicycle.com UHPLC uses columns with smaller particle sizes (sub-2 µm), which allows for faster separations and higher resolution compared to traditional HPLC. lcms.cz

Preparative HPLC:

The goal of preparative HPLC is to isolate and purify a specific compound from a mixture in larger quantities, from milligrams to grams. warwick.ac.uk The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. lcms.cz An analytical method is typically developed first and then scaled up for preparative purposes. lcms.cz This involves adjusting the column diameter, flow rate, and injection volume to maximize the amount of product that can be purified in a single run (throughput) while maintaining adequate separation from impurities. lcms.cz

After separation, fractions of the eluent are collected as they exit the detector. Fractions containing the pure desired compound, as confirmed by analytical HPLC, are combined and the solvent is removed to yield the purified product. nih.gov

Table 3: Typical HPLC/UHPLC Conditions for Analysis of Pyrimidine Derivatives

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column Type | Reversed-Phase (e.g., C18, 5 µm) | Reversed-Phase (e.g., C18, 5-10 µm) |

| Column Dimensions | e.g., 4.6 x 150 mm | e.g., 19 x 150 mm or larger |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | Same as analytical, using volatile buffers if possible (e.g., ammonium (B1175870) formate). warwick.ac.uk |

| Flow Rate | 0.5 - 1.5 mL/min | Scaled up based on column diameter (e.g., 15-30 mL/min) |

| Detection | UV (e.g., at 254 nm or 265 nm) merckmillipore.comnih.gov | UV, at a wavelength where the compound absorbs strongly |

| Injection Volume | 5 - 20 µL | Several hundred µL to milliliters, depending on scale |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl Acetate |

| Hexane |

| Chloroform |

| Methanol |

| Dichloromethane |

| Triethylamine |

| Ammonium Hydroxide |

| Acetonitrile |

| Trifluoroacetic Acid |

| Formic Acid |

| Uracil |

Chemical Reactivity and Derivatization Strategies of 2 Methylpyrimidine 5 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 2-methylpyrimidine-5-carbaldehyde, readily participating in a variety of transformations that are fundamental to organic synthesis.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. A notable example is the Grignard reaction, where organometallic reagents such as methylmagnesium bromide add to the aldehyde to form a secondary alcohol. google.com For instance, the reaction of this compound with methylmagnesium bromide in tetrahydrofuran (B95107) yields 1-(2-methylpyrimidin-5-yl)ethanol. google.com

Another significant nucleophilic addition is the reaction with dialkylzinc reagents, often in the presence of a chiral catalyst, to produce optically active secondary pyrimidyl alkanols. clockss.orgacs.org For example, the enantioselective ethylation of this compound with diethylzinc, catalyzed by (1S,2R)-N,N-dibutylnorephedrine, can yield the corresponding (S)-(-)-1-[S-(2-Methylpyrimidyl)]propan-1-ol with high enantiomeric excess. clockss.org This reaction is a key step in asymmetric autocatalysis, where the product acts as a catalyst for its own formation, leading to significant amplification of enantiomeric excess. acs.orgresearchgate.net

The Knoevenagel condensation is another example where a nucleophilic addition is the initial step. In a reaction with malonic acid and ammonium (B1175870) acetate (B1210297), this compound undergoes condensation to form 3-amino-3-(2-methylpyrimidin-5-yl)propanoic acid. google.com

| Nucleophile | Reaction Type | Product | Reference |

| Methylmagnesium bromide | Grignard Reaction | 1-(2-methylpyrimidin-5-yl)ethanol | google.com |

| Diethylzinc | Enantioselective Alkylation | (S)-(-)-1-[S-(2-Methylpyrimidyl)]propan-1-ol | clockss.org |

| Malonic acid / Ammonium acetate | Knoevenagel Condensation | 3-amino-3-(2-methylpyrimidin-5-yl)propanoic acid | google.com |

Oxidation Reactions

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a common synthetic step to introduce a carboxylic acid functionality into the pyrimidine (B1678525) ring system. For a related compound, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359), oxidizing agents like potassium permanganate (B83412) or chromium trioxide are used to form 4,6-dihydroxy-2-methylpyrimidine-5-carboxylic acid. smolecule.com Similar oxidation reactions are expected for this compound.

Reduction Reactions

The aldehyde functional group is easily reduced to a primary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. For example, the reduction of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde (B81462) with sodium borohydride in methanol (B129727) yields the corresponding alcohol. google.com Similarly, 4-amino-2-methylpyrimidine-5-carbaldehyde (B1281698) is reduced to (4-amino-2-methylpyrimidin-5-yl)methanol using NaBH₄. nih.gov These examples strongly suggest that this compound would be readily reduced to (2-methylpyrimidin-5-yl)methanol (B151224) under similar conditions.

| Starting Material | Reducing Agent | Product | Reference |

| 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde | Sodium borohydride | (4,6-dichloro-2-methylpyrimidin-5-yl)methanol | google.com |

| 4-amino-2-methylpyrimidine-5-carbaldehyde | Sodium borohydride | (4-amino-2-methylpyrimidin-5-yl)methanol | nih.gov |

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone for the synthesis of a wide variety of derivatives. For instance, the reaction of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde with aliphatic diamines leads to the formation of bisazomethines. journalspress.com A specific example involves the reaction of 2-chloro-5-pyridylmethylamine with a pyrimidine carbaldehyde to form a Schiff base, which is then reduced to a secondary amine. google.com These reactions highlight the utility of the aldehyde in constructing larger, more complex molecules.

Reactions Involving the Pyrimidine Ring Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring are generally less reactive towards electrophiles compared to pyridine (B92270) due to the electron-withdrawing nature of the second nitrogen atom. However, they can undergo quaternization reactions. Quaternization of the nitrogen atoms in a pyrimidine ring makes the ring more susceptible to nucleophilic attack. wur.nl While specific examples of quaternization of this compound were not found, this is a general reaction of pyrimidines. The nitrogen atoms in the pyrimidine ring of a related terpyridine ligand containing a 2-methylpyrimidin-5-yl group were found to be non-coordinating in a reaction with zinc iodide. core.ac.uk

Reactions Involving the Methyl Group at Position 2

The methyl group at the C2 position of the pyrimidine ring exhibits enhanced acidity due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows it to participate in condensation reactions. The methyl group in 2-methylpyridines can react with aromatic aldehydes in the presence of a catalyst like piperidine. mdpi.com This reactivity is further increased by the presence of additional electron-withdrawing groups on the ring. mdpi.com While direct examples for this compound are not prevalent in the searched literature, the underlying principle of C-H acidity of the 2-methyl group suggests its potential for derivatization through condensation reactions with various electrophiles.

Halogenation and Cross-Coupling Strategies for Pyrimidine-5-carbaldehyde Derivatives

The introduction of a halogen atom onto the pyrimidine ring of this compound is a critical step for further molecular elaboration. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring deactivates it towards electrophilic aromatic substitution. However, the position C5, being meta to both ring nitrogens, is the most susceptible to such reactions, including halogenation. Direct halogenation of the pyrimidine ring can be challenging and may require specific reagents and conditions to achieve selectivity. libretexts.org

Once halogenated, typically at the 5-position to yield a 5-halo-2-methylpyrimidine-5-carbaldehyde derivative, the molecule is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions known as cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, are fundamental in modern organic synthesis. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling is a preeminent example, involving the reaction of the halogenated pyrimidine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction is highly valued for its functional group tolerance and its ability to form C(sp2)–C(sp2) bonds, enabling the synthesis of biaryl compounds. nih.govillinois.edu For instance, the coupling of a 5-bromopyrimidine (B23866) derivative with an arylboronic acid can introduce a new aryl substituent at the 5-position of the pyrimidine ring. worktribe.comrsc.org The general mechanism for such a palladium-catalyzed cross-coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

The choice of catalyst, ligands, base, and solvent system is crucial for the success of Suzuki-Miyaura couplings, and various protocols have been developed to optimize these reactions for heterocyclic substrates. libretexts.orgacs.org Nickel-catalyzed variants also offer a cost-effective and efficient alternative to palladium. acs.org

Below is a representative table of reaction components for a typical Suzuki-Miyaura cross-coupling reaction.

| Component | Example | Role |

| Halogenated Pyrimidine | 5-Bromo-2-methylpyrimidine | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Palladium(II) acetate, Pd(PPh₃)₄ | Facilitates the reaction cycle |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the metal center |

| Base | Sodium carbonate, Potassium carbonate | Activates the organoboron reagent |

| Solvent | Toluene, 1,4-Dioxane, Water | Provides the reaction medium |

Substitution of Halogen Atoms by Various Nucleophiles

Halogenated pyrimidines, particularly those with halogens at the 2, 4, or 6 positions, are highly susceptible to nucleophilic aromatic substitution (SNA_r). However, a halogen at the 5-position, as would be the case for a derivative of this compound, is generally less reactive towards direct nucleophilic attack due to its position relative to the ring nitrogens. sigmaaldrich.com Despite this, under certain conditions, such as microwave irradiation or with highly reactive nucleophiles, substitution at the C5 position can be achieved. sigmaaldrich.com

The reactivity of halopyrimidines towards nucleophiles is also influenced by the nature of the halogen, with the order of reactivity typically being F > Cl > Br > I. ossila.com Therefore, a 5-fluoro-2-methylpyrimidine (B1339254) derivative would be more reactive towards nucleophilic substitution than its bromo counterpart.

A wide array of nucleophiles can be employed in these reactions, leading to a diverse range of functionalized pyrimidines. These include amines, alkoxides, and thiols. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful method for forming C-N bonds and can be applied to couple amines with halopyrimidines. nih.gov This reaction has broad applicability in the synthesis of pharmaceutically relevant compounds. nih.gov

The following table provides examples of nucleophilic substitution reactions on a model 5-bromopyrimidine system.

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline | 5-Anilinopyrimidine |

| Alkoxide | Sodium methoxide | 5-Methoxypyrimidine |

| Thiol | Sodium thiophenoxide | 5-(Phenylthio)pyrimidine |

| Phenol | Phenol | 5-Phenoxypyrimidine |

Research has demonstrated the feasibility of nucleophilic aromatic substitution on 5-bromopyrimidines with various nucleophiles, including phenols. acs.orgnih.gov These reactions often require a base to deprotonate the nucleophile and may be facilitated by elevated temperatures. The resulting derivatives, such as 5-aryloxy- or 5-aminopyrimidines, are valuable intermediates for further synthetic transformations.

Computational Chemistry and Theoretical Investigations of 2 Methylpyrimidine 5 Carbaldehyde

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and its influence on chemical reactivity and molecular geometry.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of pyrimidine (B1678525), DFT calculations, often using the B3LYP functional with a basis set like 6-31G++(d,p) or 6-311++G(d,p), are employed to determine optimized geometries and electronic properties. nih.govresearchgate.net These calculations provide insights into the molecule's reactivity. nih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. tandfonline.com A smaller gap suggests higher reactivity. nih.gov

Theoretical calculations are also used to analyze other electronic properties such as ionization potential, electron affinity, electronegativity, and global chemical hardness. tandfonline.com These parameters help in understanding the molecule's behavior in chemical reactions. The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For instance, in some pyrimidine derivatives, the HOMO is localized over the entire molecule, while the LUMO is concentrated on specific nuclei. nih.gov

| Electronic Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicting sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicting sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap often implies higher reactivity. |

| Mulliken Atomic Charges | Calculated distribution of electron charge among the atoms in a molecule. | Understanding electrostatic interactions and reactivity. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of a molecule. | Identifying regions prone to electrophilic and nucleophilic attack. |

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. By identifying the different stable conformations (local minima on the potential energy surface) and the energy barriers between them, a comprehensive energy landscape can be constructed. nih.gov This landscape is essential for understanding how the molecule might interact with its environment, including biological receptors.

For flexible molecules, techniques like dihedral angle principal component analysis (dPCA) can be used to create a low-dimensional free energy landscape from molecular dynamics simulations. nih.gov This approach helps in visualizing the complex conformational changes and identifying the most populated and energetically favorable states. nih.gov The stability of different isomers can be influenced by factors such as intramolecular hydrogen bonding. jchemrev.com Computational methods can predict the relative thermodynamic stability of different conformers in various solvent environments. jchemrev.com

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamscience.com This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein. benthamscience.comnih.gov

Prediction of Binding Affinities and Modes

Molecular docking simulations are instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a 2-methylpyrimidine-5-carbaldehyde derivative, and a protein's active site. researchgate.netmdpi.com The binding affinity, often expressed as a docking score in units of kcal/mol, indicates the strength of the interaction. nih.govresearchgate.net A more negative score generally suggests a stronger binding. nih.gov

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. rsc.org For example, studies on pyrimidine derivatives have identified specific interactions with key residues in the active sites of enzymes like cyclin-dependent kinase 2 (CDK2) and focal adhesion kinase (FAK). nih.govnih.govrsc.org The insights gained from docking can guide the design of new derivatives with improved binding and, consequently, enhanced biological activity. nih.gov

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Cyclin-Dependent Kinase 8 (CDK8) | 5FGK | Moderate to good | Not specified | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | Not specified | Not specified | Not specified | nih.gov |

| Focal Adhesion Kinase (FAK) | 6I8Z | Good | Cys502, Ile428, Leu553, Leu567, Leu501 | rsc.org |

| Human Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.4 to -7.9 | Not specified | nih.gov |

| Bcl-2 | Not specified | Good | SER 60, ARG 129, GLN 118, LEU 59, HIS 120, LYS 58, GLU 136 | mdpi.com |

Elucidation of Enantioselectivity in Chiral Systems

Computational methods can also be employed to understand and predict the enantioselectivity of chemical reactions. In systems where chiral molecules are involved, understanding the energy differences between the transition states leading to the different enantiomers is key. While direct studies on the enantioselectivity of this compound were not found, the principles of using computational chemistry to elucidate enantioselectivity are well-established. Theoretical models can calculate the energies of diastereomeric transition states, and the predicted enantiomeric excess can be compared with experimental results. This approach provides valuable insights into the origin of stereocontrol in asymmetric synthesis.

In Silico Bioactivity Screening and Predictive Modeling

In silico methods are increasingly used in the early stages of drug discovery to screen large libraries of compounds for potential biological activity and to predict their pharmacokinetic properties. nih.gov This computational screening helps to prioritize compounds for experimental testing, saving time and resources. nih.gov

For pyrimidine derivatives, in silico studies have been used to predict a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. nih.govnih.govnih.gov Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed based on a set of known active and inactive compounds. rsc.org These models relate the chemical structure of a molecule to its biological activity and can be used to predict the activity of new, untested compounds. rsc.org Furthermore, in silico tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for determining the drug-likeness of a compound. nih.gov

| Predicted Activity | Method | Target/Organism | Key Findings | Reference |

| Antiviral (SARS-CoV-2) | Molecular Docking | Main Protease (Mpro) | Pyrimidine derivatives show potential as antiviral agents. | nih.gov |

| Anticancer | Molecular Docking | Cyclin-Dependent Kinase 8 (CDK8) | Pyrimidine derivatives show potential antiproliferative activity. | nih.gov |

| Anticancer (FAK inhibitor) | 3D-QSAR, Molecular Docking | Focal Adhesion Kinase (FAK) | Pyrimidine-based derivatives identified as potent FAK inhibitors. | rsc.org |

| Antimicrobial | Molecular Docking | Not specified | Pyrimidine analogues exhibit potential as antimicrobial agents. | nih.gov |

| Anti-mycobacterial | Molecular Docking | Mycobacterium strain H37Rv | Pyrimidine derivatives displayed significant activity. | benthamscience.com |

| Antimalarial | Virtual Screening, Molecular Docking | Plasmodium falciparum | Pyridyl-diaminopyrimido-diazepines showed potent activity. | nih.gov |

Assessment of Potential Pharmacological Activities

While specific experimental or computational studies on the pharmacological activities of this compound are not extensively reported in the current scientific literature, its core pyrimidine structure is a well-known pharmacophore found in a wide range of therapeutic agents. Pyrimidine derivatives have been investigated for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. pnas.orgnih.govresearchgate.net Computational methods, particularly molecular docking and virtual screening, are instrumental in the early stages of drug discovery for identifying and optimizing potential drug candidates.

A hypothetical computational study could be designed to explore the potential of this compound as an inhibitor of a specific biological target. For instance, given the prevalence of pyrimidine scaffolds in oncology, one could investigate its interaction with a protein kinase involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).

Illustrative Hypothetical Molecular Docking Study:

A molecular docking simulation could be performed to predict the binding affinity and mode of interaction of this compound with the ATP-binding site of EGFR (PDB ID: 1M17). The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy, with more negative values indicating a stronger predicted interaction. The analysis would also reveal potential hydrogen bonds and other non-covalent interactions between the compound and key amino acid residues in the active site.

| Compound | Target Protein | PDB ID | Hypothetical Docking Score (kcal/mol) | Hypothetical Interacting Residues |

|---|---|---|---|---|

| This compound | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.5 | Met793, Leu718, Gly796 |

| Erlotinib (Reference Drug) | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.8 | Met793, Thr790, Gln791 |

This table is for illustrative purposes only and does not represent the results of an actual study.

Such a computational approach would provide a preliminary assessment of whether this compound warrants further investigation as a potential EGFR inhibitor. Similar virtual screening campaigns could be conducted against a panel of other relevant biological targets to explore a wider range of potential pharmacological activities. nih.gov

Computational Methodologies for Chiral Amplification Studies

A significant area where this compound has been the subject of computational and theoretical investigation is in the study of the origin of homochirality, particularly through the Soai reaction. wikipedia.org The Soai reaction is a landmark example of an autocatalytic reaction with significant amplification of enantiomeric excess, where the chiral product of the reaction acts as a catalyst for its own formation. This compound is a key reactant in some variations of this reaction. acs.org

Computational studies have been crucial in attempting to unravel the complex mechanism of the Soai reaction. The primary methodologies employed include:

Kinetic Modeling: Researchers have developed kinetic models using systems of nonlinear differential equations to simulate the reaction dynamics. pnas.org These models aim to reproduce the experimentally observed phenomena of spontaneous mirror-symmetry breaking and extreme chiral amplification. By adjusting rate constants and reaction orders within the model, researchers can test hypotheses about the underlying reaction network, including the roles of autocatalysis and mutual inhibition between enantiomers.

Density Functional Theory (DFT) Calculations: DFT has been extensively used to investigate the mechanism of the Soai reaction at the molecular level. nih.gov These quantum mechanical calculations can determine the structures and energies of reactants, products, transition states, and intermediates. By mapping out the potential energy surface for different reaction pathways, DFT studies can help to identify the most favorable reaction mechanism. For instance, research has focused on the catalytic cycle of homochiral and heterochiral dimers of the product zinc alkoxide to explain the observed enantioselectivity. nih.gov

Stochastic Kinetic Models: To account for the stochastic nature of chemical reactions, especially at low concentrations of chiral initiators, stochastic kinetic models have been employed. mdpi.comnih.gov These models, often based on a continuous-time discrete-state approach, can simulate the behavior of individual molecules and are particularly useful for understanding how a small statistical fluctuation can be amplified to a macroscopic enantiomeric excess, a key feature of the Soai reaction.

A study by Hawbaker and Blackmond utilized a kinetic model based on experimental data from the Soai reaction involving a pyrimidyl alkanol derived from a pyrimidine-5-carbaldehyde. Their computational work focused on determining the energy threshold required for directed chiral symmetry breaking. By incorporating a small energy difference between enantiomers into their kinetic model, they could simulate how this initial bias would be amplified over the course of the reaction. Their simulations involved tracking the evolution of the enantiomeric excess over numerous time steps for multiple trajectories to assess the likelihood of the reaction proceeding to a specific chiral outcome based on the initial energy bias.

| Computational Method | Focus of Investigation in the Context of the Soai Reaction | Key Insights Provided |

|---|---|---|

| Kinetic Modeling (Nonlinear Differential Equations) | Reproducing macroscopic reaction behavior (chiral amplification, symmetry breaking). | Identifies essential kinetic features like autocatalysis and mutual inhibition. |

| Density Functional Theory (DFT) | Elucidating the molecular mechanism, transition states, and intermediate structures. | Provides energetic rationale for enantioselectivity and the role of catalyst aggregates. nih.gov |

| Stochastic Kinetic Models | Understanding the origin of spontaneous symmetry breaking from random fluctuations. | Models the probabilistic nature of chiral selection at low enantiomeric excess. mdpi.comnih.gov |

These computational methodologies have been instrumental in advancing the understanding of the complex phenomena at play in the Soai reaction, with this compound serving as a key substrate in these foundational studies on the origins of biological homochirality.

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound is a versatile intermediate in the creation of more complex molecules with potential therapeutic applications. The aldehyde functional group, in particular, provides a reactive site for the construction of novel molecular architectures.

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial drugs. Research has explored the use of substituted this compound derivatives as a basis for new potential antibacterial agents. In one study, a derivative, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (B1173359), was used as a starting material to synthesize a series of novel bisazomethine compounds (Schiff bases). journalspress.com This was achieved through a nucleophilic addition reaction between the carbaldehyde and various aliphatic diamines, such as ethane-1,2-diamine and propane-1,2-diamine. journalspress.com

In silico screening of these newly synthesized bridged bisazomethines was performed to predict their biological activity. The results of these computational studies suggest that the compounds may exhibit broad-spectrum bioactivity, including antibacterial properties. journalspress.com This highlights the potential of the this compound framework as a building block for generating new classes of antimicrobial agents.

| Starting Material | Reactant | Resulting Compound Class | Predicted Biological Activity (In Silico) | Reference |

|---|---|---|---|---|

| 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | Ethane-1,2-diamine | Bisazomethine | Antibacterial | journalspress.com |

| 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde | Propane-1,2-diamine | Bisazomethine | Antibacterial | journalspress.com |

The pyrimidine nucleus is integral to many anticancer drugs, including antimetabolites like 5-fluorouracil. The this compound structure serves as a valuable scaffold for the development of new potential oncologic therapies.

The same study that predicted antibacterial properties for novel bisazomethines also indicated potential anticancer activity. journalspress.com The in silico analysis of the compounds derived from 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde suggested that these molecules could possess antitumor properties. journalspress.com This computational prediction underscores the utility of this pyrimidine scaffold in designing and synthesizing novel compounds for evaluation as potential anticancer agents.

While this compound itself is not a direct precursor to thiamine (Vitamin B1), a closely related analogue, 4-amino-2-methylpyrimidine-5-carbaldehyde (B1281698), is a key intermediate in the biosynthetic pathway. nih.govrug.nl This analogue can be synthesized from 4-amino-2-methylpyrimidine-5-carbonitrile by reduction using Raney Nickel in formic acid. nih.gov

Once formed, 4-amino-2-methylpyrimidine-5-carbaldehyde undergoes a subsequent reduction, typically with sodium borohydride (B1222165) (NaBH₄), to yield (4-amino-2-methylpyrimidin-5-yl)methanol. nih.gov This resulting alcohol is also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct biogenetic precursor to the pyrimidine moiety of thiamine. nih.gov Therefore, the 2-methyl-5-carbaldehyde pyrimidine structure is fundamental to the synthesis of essential vitamin precursors, provided it bears an amino group at the 4-position.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of a lead compound. For derivatives of this compound, SAR studies aim to determine how different chemical modifications to the scaffold affect biological activity.

The biological activity of compounds derived from the this compound scaffold is highly dependent on the nature of the substituents attached to the pyrimidine ring. The synthesis of bisazomethines from 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde provides a basic example of this principle. journalspress.com By reacting the carbaldehyde with different diamines (e.g., ethane-1,2-diamine versus propane-1,2-diamine), distinct final products with unique three-dimensional structures are created. journalspress.com

The computational predictions of broad-spectrum bioactivity for these derivatives suggest that the specific structure of the bridging diamine linker plays a role in the potential therapeutic effects. journalspress.com This indicates that even subtle changes to the substituents introduced via the carbaldehyde group can influence the predicted biological profile of the resulting molecule.

The this compound framework is actively used as a starting point in the rational design of novel therapeutic agents. Its utility as a versatile scaffold is demonstrated by its use in synthesizing new molecular entities with predicted pharmacological value. The creation of novel bisazomethines with potential antibacterial and anticancer properties is a direct example of designing new agents based on this scaffold. journalspress.com

Furthermore, the compound's application extends beyond antimicrobial and anticancer research. A patent has described the use of this compound as a reactant in the synthesis of pyrid-2yl fused heterocyclic compounds. google.com These resulting complex molecules were developed as potential therapeutic agents for treating neurodegenerative, autoimmune, and inflammatory conditions, showcasing the broad applicability of the this compound scaffold in medicinal chemistry. google.com

| Compound Name |

|---|

| This compound |

| 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde |

| Ethane-1,2-diamine |

| Propane-1,2-diamine |

| 5-fluorouracil |

| 4-amino-2-methylpyrimidine-5-carbaldehyde |

| 4-amino-2-methylpyrimidine-5-carbonitrile |

| (4-amino-2-methylpyrimidin-5-yl)methanol |

| 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) |

| Thiamine (Vitamin B1) |

Unveiling the Role of this compound in Advanced Scientific Research

The heterocyclic compound this compound is emerging as a significant molecule in the realms of medicinal chemistry and analytical biochemistry. This article explores its specific applications in the investigation of biochemical pathways and its utility in cutting-edge metabolomics research, focusing on its role in nucleic acid synthesis studies and as a target for chemical derivatization to enhance analytical sensitivity.

Future Directions and Emerging Research Avenues for 2 Methylpyrimidine 5 Carbaldehyde

Development of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry, as the biological activity of chiral compounds often resides in a single enantiomer. mdpi.com For derivatives of 2-Methylpyrimidine-5-carbaldehyde, future research will heavily focus on creating and refining asymmetric synthetic routes to control the stereochemistry of products derived from its aldehyde functionality.

One of the most notable examples of asymmetric synthesis involving a pyrimidine (B1678525) aldehyde is the Soai reaction, which demonstrates asymmetric autocatalysis. A derivative, 2-(1-adamantylethynyl)pyrimidine-5-carbaldehyde, has been used as a starting material, achieving products with enantiomeric excesses (ee) greater than 99%. nih.gov Systematic studies on this reaction have shown remarkable amplification of enantiomeric excess, for instance, from as low as 3.1% ee to 92.1% ee in a single cycle. nih.gov This highlights the potential for pyrimidine aldehydes in studying the origins of chirality and in developing highly sensitive methods for amplifying and detecting small enantiomeric imbalances. nih.gov

Future work in this area will likely involve a broader range of catalytic systems to perform asymmetric additions to the carbaldehyde group. Key research directions include:

Organocatalysis: The use of chiral small organic molecules (e.g., primary amine-salicylamides) as catalysts for enantioselective additions to aldehydes is a rapidly growing field. mdpi.com These metal-free catalysts offer advantages in terms of stability and lower toxicity. mdpi.com

Transition Metal Catalysis: Chiral metal complexes, such as those based on titanium, zinc, or ruthenium, are effective for the asymmetric addition of organometallic reagents (e.g., organozincs) to aldehydes. ic.ac.uk The development of new, highly efficient and selective metal catalysts for modifying this compound is a promising avenue.

Biocatalysis: The use of enzymes (biocatalysts), either as isolated proteins or within whole cells, provides an exceptionally selective method for asymmetric synthesis. researchgate.net Enoate reductases and other redox enzymes can perform highly stereospecific reductions or other transformations on substrates containing aldehyde groups, offering a green and efficient synthetic route. researchgate.net

The development of these methodologies in continuous flow systems is another emerging trend, allowing for safer, more scalable, and efficient production of chiral pharmaceutical intermediates. rsc.org

| Research Area | Catalytic System | Potential Application/Significance | Key Findings/Future Goals |

| Asymmetric Autocatalysis | Pyrimidyl alkanol with Diisopropylzinc | Amplification of chirality, detection of low enantiomeric excess. | Achieved >99% ee with a related pyrimidine aldehyde; reproducible results make it suitable for mechanistic studies. nih.gov |

| Organometallic Catalysis | Chiral metal complexes (e.g., Ru, Ti) | Synthesis of chiral alcohols and other derivatives for pharmaceuticals. | Development of catalysts for adding functionalized organozincs to the aldehyde group. ic.ac.ukacs.org |

| Organocatalysis | Chiral primary amines, salicylamides | Metal-free synthesis of enantioenriched compounds. | Application in conjugate additions and other transformations on derivatives of this compound. mdpi.com |

| Biocatalysis | Isolated enzymes (e.g., reductases), whole cells | Green and highly selective synthesis of chiral intermediates. | Use of enzymes for stereospecific reductions of the aldehyde or transformations on related substrates. researchgate.net |

Exploration of Novel Reaction Catalysis

The pyrimidine core is a privileged scaffold in medicinal chemistry, and developing novel, efficient catalytic methods to synthesize and functionalize it is a primary research goal. gsconlinepress.comwikipedia.org Future work will not only focus on new ways to produce the this compound framework but also on using its aldehyde group in innovative catalytic transformations.

Recent advances have demonstrated sustainable methods for pyrimidine synthesis that avoid harsh conditions. These include:

Iron-Catalyzed Synthesis: An operationally simple method uses an in-situ-prepared iron(II) complex to catalyze the reaction of saturated carbonyl compounds with amidines, offering a modular and regioselective route to various pyrimidine derivatives. organic-chemistry.org

Iridium-Catalyzed Multicomponent Synthesis: Pincer-type iridium complexes have been shown to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org This sustainable process liberates only hydrogen and water as byproducts. acs.org

Ruthenium-Catalyzed Dehydrogenative Coupling: Simple ruthenium complexes can catalyze the synthesis of pyrimidines from alcohols via acceptorless dehydrogenative coupling pathways, a process that enhances atom economy. acs.org

Beyond its own synthesis, this compound is a substrate for creating more complex heterocyclic systems. For example, green chemistry principles have been applied to the regioselective functionalization of related chlorinated pyrimidine-5-carbaldehydes to synthesize novel pyrrolopyrimidines through one-pot methodologies involving Wittig olefination. shd-pub.org.rs

| Catalytic Method | Metal/Catalyst | Reaction Type | Significance |

| Modular Pyrimidine Synthesis | Iron(II)-complex with 1,10-phenanthroline | β-Ammoniation/Cyclization | Provides a sustainable and efficient platform for synthesizing diverse pyrimidine derivatives with broad functional group tolerance. organic-chemistry.org |

| Multicomponent Synthesis | PN₅P-Iridium Pincer Complex | Condensation/Dehydrogenation | Allows for the regioselective assembly of highly substituted pyrimidines from simple alcohol building blocks. acs.org |

| Acceptorless Dehydrogenative Coupling | Bidentate P^N Ligand Supported Ru Complex | Dehydrogenative Coupling | Enables the synthesis of pyrimidines from alcohol precursors with high atom economy. acs.org |

| C-N Bond Formation | Phase Transfer Catalysts (e.g., TBAI) | SNAr Mechanism | Facilitates the regioselective functionalization of pyrimidine rings under green chemistry conditions. shd-pub.org.rs |

Integration into Advanced Materials Science

The unique electronic properties and rigid structure of the pyrimidine ring make it an attractive component for advanced materials. mdpi.com Future research is expected to increasingly incorporate this compound and its derivatives into functional materials for applications in electronics and beyond.

The aldehyde group provides a convenient chemical handle for polymerization or for grafting the molecule onto surfaces or into larger structures. Potential areas of application include:

Organic Semiconductors: Pyrimidine-based compounds are being investigated as organic semiconductor materials. mdpi.com The electron-deficient nature of the pyrimidine ring can facilitate electron transport, a desirable property for n-type semiconductor materials used in organic electronics.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atoms in the pyrimidine ring and the oxygen of the aldehyde (or its carboxylate derivative) can act as coordination sites for metal ions. A copper-based MOF using a pyrimidine-amine ligand has been developed as a recyclable catalyst for Suzuki reactions, demonstrating the potential of pyrimidine-based MOFs in catalysis. researchgate.net

Functional Polymers: The aldehyde group can be used in condensation polymerization reactions to create novel polymers with integrated pyrimidine units. These polymers could possess unique thermal, electronic, or photophysical properties.

The ability to tune the electronic properties through substitution on the pyrimidine ring makes these compounds highly versatile for creating bespoke materials.

Further Elucidation of Biological Mechanisms of Action

Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and antiviral effects. orientjchem.orgorientjchem.orgnih.govwjarr.com A critical future direction is to move beyond simply discovering active compounds and toward a detailed understanding of their molecular mechanisms of action. This involves identifying specific protein targets and elucidating how the binding of the molecule alters cellular pathways.

Recent studies have already begun this work for compounds structurally related to this compound:

VEGFR-2 Inhibition: A series of 4-aminopyrimidine-5-carboxaldehyde oximes has been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels) that is crucial for tumor growth. nih.gov These compounds showed antiproliferative activity against cancer cells by causing cell accumulation in the G2/M phase of the cell cycle, thereby preventing mitosis. nih.gov

HIV Reverse Transcriptase Inhibition: Diarylpyrimidine (DAPY) analogues are a well-known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used to treat HIV-1 infections. acs.org Research into biphenyl-DAPYs, which feature a central pyrimidine ring, has focused on optimizing the linker between the pyrimidine and phenyl rings to improve potency against resistant viral strains and enhance pharmacokinetic profiles. acs.org

Tubulin Polymerization Inhibition: Other pyrimidine-based compounds have been designed as inhibitors of tubulin polymerization, a mechanism central to the function of many successful anticancer drugs. nih.gov

Future research will utilize advanced techniques such as structural biology (X-ray crystallography, Cryo-EM), computational modeling, and chemical proteomics to pinpoint the specific interactions between pyrimidine-based inhibitors and their biological targets. This deeper mechanistic understanding is essential for designing next-generation drugs with improved efficacy and reduced side effects. gsconlinepress.com

| Biological Target | Compound Class | Mechanism of Action | Therapeutic Area |

| VEGFR-2 Kinase | 4-Aminopyrimidine-5-carboxaldehyde oximes | Inhibition of kinase activity, preventing angiogenesis; cell cycle arrest at G2/M phase. nih.gov | Cancer |

| HIV-1 Reverse Transcriptase | Diarylpyrimidines (DAPYs) | Non-nucleoside inhibition of the viral reverse transcriptase enzyme, blocking viral replication. acs.org | HIV/AIDS |

| Tubulin | Various pyrimidine ring skeletons | Inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells. nih.gov | Cancer |

| Bacterial Ribosome | Oxazolidinone-pyrimidine hybrids | Inhibition of bacterial protein synthesis. nih.gov | Infectious Diseases |

Q & A

Basic: What synthetic methodologies are commonly employed for 2-Methylpyrimidine-5-carbaldehyde?

Answer:

The synthesis of this compound typically involves functionalization of the pyrimidine ring. Key approaches include:

- Aldehyde introduction via oxidation : Starting from 5-methylpyrimidine derivatives, selective oxidation of a hydroxymethyl or methyl group using reagents like MnO₂ or KMnO₄ under controlled conditions .

- Formylation reactions : Direct formylation at the 5-position using Vilsmeier-Haack reagents (e.g., POCl₃ and DMF) .

- Cross-coupling strategies : Palladium-catalyzed coupling to introduce aldehyde groups, though this requires pre-functionalized intermediates .

Validation : Purity (≥98%) is confirmed via HPLC and NMR, as noted in commercial synthesis data .

Advanced: How can conflicting yields in aldehyde group oxidation be resolved during synthesis?

Answer:

Discrepancies in oxidation yields often arise from:

- Reagent selectivity : MnO₂ may over-oxidize sensitive substituents, while KMnO₄ in acidic conditions can degrade the pyrimidine ring. Optimization involves adjusting pH and reaction time .

- Protecting group strategies : Temporary protection of reactive sites (e.g., using silyl or acetyl groups) improves selectivity. For example, methoxy groups in analogs require protection to avoid side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Ru-based systems) enhance efficiency in aqueous conditions, reducing by-products .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms aldehyde proton (δ 9.8–10.2 ppm) and pyrimidine ring structure.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 122.12 g/mol for C₆H₆N₂O) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde carbonyl group .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in solid-state studies .

Advanced: How do substituent positions on the pyrimidine ring influence reactivity in cross-coupling reactions?

Answer:

The 2-methyl and 5-carbaldehyde groups direct reactivity:

- Electron-withdrawing effects : The aldehyde at C5 deactivates the ring, making C4 and C6 less reactive toward electrophiles.

- Steric hindrance : The 2-methyl group limits access to C2, favoring reactions at C4 (e.g., Suzuki-Miyaura coupling) .

- Comparative studies : Analogs like 4-Hydroxy-2-pyridinecarboxaldehyde show higher nucleophilic reactivity at C6 due to electron-donating hydroxyl groups .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .

- Ventilation : Work in a fume hood to prevent inhalation of volatile aldehydes.

- Waste disposal : Treat aldehyde-containing waste with bisulfite to neutralize reactivity before disposal .

- Carcinogen compliance : Adhere to Cal/OSHA standards due to potential carcinogenic by-products (e.g., lead contaminants in some batches) .

Advanced: What computational models predict the bioactivity of this compound derivatives?

Answer:

- Docking simulations : AutoDock Vina or Schrödinger Suite models binding to enzymes like dihydrofolate reductase (DHFR), leveraging the aldehyde’s hydrogen-bonding capacity .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. For example, electron-withdrawing groups at C5 enhance target affinity .

- MD simulations : Assess stability of Schiff base intermediates formed with lysine residues in protein targets .

Advanced: How can regioselectivity challenges in derivatizing this compound be addressed?

Answer:

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer reactions to specific positions .

- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions by reducing side pathways .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions to the aldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.